3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-12-17(13(2)21-20-12)29(26,27)19-10-11-28-16-9-8-15-22-23-18(25(15)24-16)14-6-4-3-5-7-14/h3-9,19H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGJGQDKHRLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Sulfonylation Reaction
The next step is the sulfonylation of 3,5-dimethyl-1H-pyrazole. This is achieved by reacting the pyrazole with chlorosulfonic acid in chloroform:
The reaction is performed under nitrogen atmosphere at 0 °C and then heated to 60 °C for several hours to ensure complete conversion .
Coupling Reaction
The final compound is synthesized via a coupling reaction between the sulfonamide derivative and 2-phenylethylamine:
This reaction typically employs diisopropylethylamine as a base and is conducted in dichloromethane at room temperature for approximately 16 hours .
Reaction Mechanisms
Understanding the mechanisms involved in the synthesis of this compound is essential for optimizing yields and identifying potential side reactions.
Mechanism of Sulfonylation
The mechanism for the sulfonylation step can be described as follows:
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Activation : Chlorosulfonic acid activates the pyrazole by forming an intermediate that enhances electrophilicity.
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Nucleophilic Attack : The nitrogen atom in the pyrazole attacks the sulfur atom in the chlorosulfonic acid derivative.
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Product Formation : The final product releases hydrochloric acid as a byproduct and forms the sulfonamide linkage.
Mechanism of Coupling
In the coupling reaction:
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Nucleophilic Attack : The nitrogen atom from the sulfonamide attacks the electrophilic carbon in the phenylethylamine derivative.
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Formation of Final Product : This results in the formation of a C-N bond, yielding the final product with simultaneous release of diisopropylethylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Synthesis of the Compound
The synthesis of 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide involves several steps that typically include the formation of the pyrazole and triazole rings through multi-step reactions. The process often employs various reagents such as sulfonyl chlorides and amines under controlled conditions to achieve high yields and purity. The characterization of the synthesized compound is conducted using techniques like NMR and mass spectrometry to confirm its structure.
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide. These compounds have been tested against various cancer cell lines to evaluate their efficacy. For instance:
- Anticancer Properties : Research indicates that derivatives of pyrazole and sulfonamide exhibit significant antiproliferative activity against human cancer cell lines such as U937. The half-maximal inhibitory concentration (IC50) values suggest a promising potential for these compounds in cancer therapy .
Potential Therapeutic Uses
The structural features of 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide suggest several potential therapeutic applications:
- Anticancer Agents : Given its antiproliferative activity, this compound could be developed as a novel anticancer drug.
- Antimicrobial Activity : Similar compounds have shown promise against bacterial infections; thus, further exploration could reveal antimicrobial properties.
- Anti-inflammatory Effects : Compounds containing pyrazole rings are often investigated for their anti-inflammatory effects; this compound may also exhibit such properties.
Case Studies
A recent study evaluated a series of pyrazole derivatives for their biological activity. Among these derivatives, 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide demonstrated significant cytotoxicity against U937 cells without exhibiting overt cytotoxic effects on normal cells . This selectivity is crucial for developing safe therapeutic agents.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazole sulfonamides with modifications in substituents and bridging groups. Below is a detailed comparison with analogs from the provided evidence and related literature.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Electrophilic vs. Nucleophilic Character: The target compound’s triazolo-pyridazine group is electron-deficient, favoring interactions with nucleophilic residues in enzymes or receptors.
Lipophilicity and Solubility :
- The difluoromethyl group in 1006994-26-8 raises logP (lipophilicity), which may improve membrane permeability but reduce aqueous solubility. The target compound’s ethyloxy bridge and sulfonamide group balance lipophilicity and solubility .
Metabolic Stability: Trifluoromethyl groups (e.g., in 937599-62-7) are known to resist oxidative metabolism, extending half-life. The target compound’s triazolo-pyridazine, however, may be susceptible to cytochrome P450-mediated oxidation .
The target compound’s planar triazolo-pyridazine moiety may favor stacking interactions in hydrophobic pockets .
Biologische Aktivität
The compound 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide is a derivative of pyrazole and triazole heterocycles known for their diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.
Chemical Structure
The chemical structure of the compound is crucial for understanding its biological activity. It features a pyrazole core linked to a sulfonamide group and a triazole moiety, which are known to enhance pharmacological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of similar compounds in the pyrazole and triazole classes. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, a related triazolo-thiadiazole hybrid demonstrated IC50 values ranging from 0.28 to 0.52 μg/mL against breast (MCF-7) and lung (A549) cancer cells . The mechanism often involves inhibition of key kinases or interference with cell cycle progression.
| Compound Type | Cell Line | IC50 Value (μg/mL) |
|---|---|---|
| Triazolo-Thiadiazole | MCF-7 | 0.28 |
| Triazolo-Thiadiazole | A549 | 0.52 |
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Protein Kinases : Many compounds inhibit specific kinases that are crucial for cancer cell proliferation. For example, docking studies have shown that certain pyrazole derivatives bind effectively to the ATP-binding pocket of kinases like EGFR .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : Some derivatives have been shown to induce G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .
Anti-inflammatory Effects
The sulfonamide group in the compound may contribute to anti-inflammatory properties. Compounds containing this moiety have been reported to reduce inflammation markers in various models. For instance:
- In vivo Studies : Research has indicated that similar compounds can significantly lower levels of pro-inflammatory cytokines in animal models of inflammation .
Antimicrobial Activity
Emerging data suggest that derivatives of this compound may possess antimicrobial properties:
- Antitubercular Activity : Related compounds have been synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential for further development as anti-tubercular agents.
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Case Study on Triazolo-Pyrazoles : A study evaluated a series of triazolo-pyrazoles against various cancer cell lines, revealing significant cytotoxic effects and low toxicity in normal cells .
- Anti-Tubercular Efficacy : Another investigation focused on novel benzamide derivatives against Mycobacterium tuberculosis, highlighting their potential as effective treatments with minimal toxicity .
Q & A
Q. How can cryo-EM or X-ray crystallography be applied to study the compound’s interaction with membrane-bound targets?
- Methodological Answer :
- Membrane Protein Reconstitution : Use nanodiscs or lipid cubic phases to stabilize targets (e.g., GPCRs) for structural studies .
- Data Collection : For cryo-EM, target 3–4 Å resolution with 300–500k particles; for crystallography, optimize crystal freezing with glycerol or ethylene glycol .
- Density Fitting : Refine ligand placement in Coulomb potential maps using Coot and Phenix .
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